
5,7-Dichloro-2-phenylquinolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloro-2-phenylquinolin-4-ol is a chlorinated quinoline derivative with the molecular formula C15H9Cl2NO and a molecular weight of 290.14 g/mol . This compound is known for its unique chemical structure, which includes a quinoline core substituted with chlorine atoms at the 5 and 7 positions and a phenyl group at the 2 position. It is commonly used in various scientific research applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-phenylquinolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative and chlorinating agents.
Chlorination: The quinoline derivative undergoes chlorination at the 5 and 7 positions using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Phenylation: The phenyl group is introduced at the 2 position through a Friedel-Crafts acylation reaction using benzene and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of efficient catalysts.
化学反应分析
Types of Reactions
5,7-Dichloro-2-phenylquinolin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced derivatives.
Substitution: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in research and industrial applications.
科学研究应用
5,7-Dichloro-2-phenylquinolin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 5,7-Dichloro-2-phenylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
5,7-Dichloro-2-methylquinolin-4-ol: Similar structure but with a methyl group instead of a phenyl group.
5,7-Dichloro-2-phenylquinoline: Lacks the hydroxyl group at the 4 position.
2-Phenylquinolin-4-ol: Lacks the chlorine atoms at the 5 and 7 positions.
Uniqueness
5,7-Dichloro-2-phenylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
1070879-77-4 |
|---|---|
分子式 |
C15H9Cl2NO |
分子量 |
290.1 g/mol |
IUPAC 名称 |
5,7-dichloro-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H9Cl2NO/c16-10-6-11(17)15-13(7-10)18-12(8-14(15)19)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChI 键 |
ADDCHPPUBPELLX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



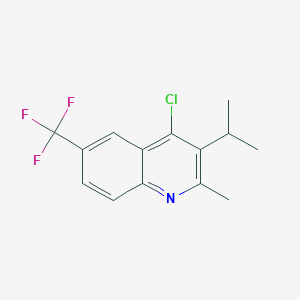

![2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline](/img/structure/B11840541.png)
![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B11840549.png)

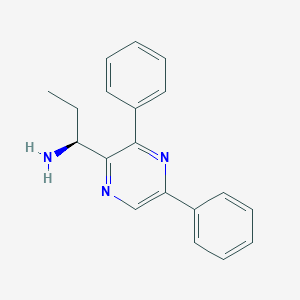
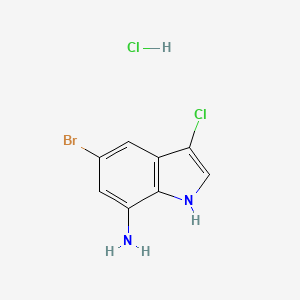
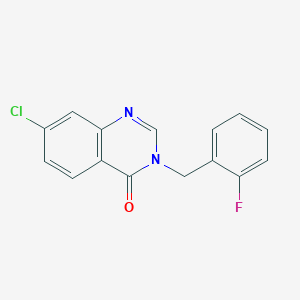

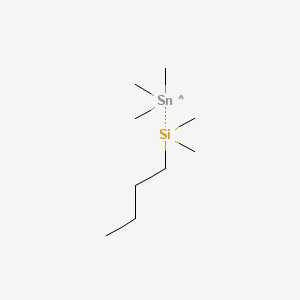
![2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11840589.png)

![1-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B11840595.png)
